(1,4-Dioxan-2-yl)methanamine hydrochloride
Description
Chemical Name: (1,4-Dioxan-2-yl)methanamine hydrochloride CAS No.: 1185156-19-7 Molecular Formula: C₅H₁₂ClNO₂ Molecular Weight: 153.61 g/mol Purity: ≥95% (commercial suppliers) Storage: 2–8°C under argon
This compound consists of a 1,4-dioxane ring (a six-membered heterocycle with two oxygen atoms) substituted with an aminomethyl group at the 2-position, forming a hydrochloride salt.
Properties
IUPAC Name |
1,4-dioxan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQNAKGJOGYMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185156-19-7 | |
| Record name | 1-(1,4-dioxan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxan-2-yl)methanamine hydrochloride typically involves the reaction of 1,4-dioxane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
(1,4-Dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of (1,4-Dioxan-2-yl)methanamine, which can be further utilized in different chemical processes .
Scientific Research Applications
(1,4-Dioxan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,4-Dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of new compounds. Its effects are mediated through its ability to form stable complexes with other molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Bicyclic Analogs
Key Differences :
- The monocyclic dioxane structure of the target compound offers greater conformational flexibility, which may improve solubility and ease of derivatization .
Heterocyclic Methanamine Derivatives
Key Differences :
- Thiazole and furan derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) demonstrate pronounced antitumor activity, attributed to their aromatic heterocycles enhancing π-π stacking with biological targets .
Substituted Dioxane Derivatives
Key Differences :
- Methyl substitutions (e.g., 5,5-dimethyl) increase steric hindrance and lipophilicity, which may improve blood-brain barrier penetration .
- Chiral variants (e.g., S-enantiomer) highlight the importance of stereochemistry in drug-receptor interactions .
Research and Application Insights
Biological Activity
(1,4-Dioxan-2-yl)methanamine hydrochloride, also known as EVT-1468430, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxane ring structure with an amine group, which is significant for its biological interactions. The presence of the amine group allows for hydrogen bonding with various biological targets, while the dioxane moiety contributes to its unique chemical properties.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:
- NMDA Receptor Modulation : Research indicates that derivatives of this compound may act as antagonists at the NMDA receptor, which is implicated in various neurological conditions such as depression and neuropathic pain .
- Inhibition of Heat Shock Protein 90 (HSP90) : There is evidence that compounds similar to this compound can inhibit HSP90, a chaperone protein involved in the stability of many oncogenic proteins. This inhibition could lead to the destabilization of cancer-related signaling pathways .
Biological Activity and Pharmacological Potential
The biological activity of this compound has been explored in various contexts:
- Neurological Disorders : Studies have indicated that derivatives can potentially treat conditions such as neuropathic pain and depression through their action on neurotransmitter systems .
- Cancer Treatment : As an HSP90 inhibitor, it may hold promise in oncology by targeting multiple pathways involved in tumor growth and survival .
- Anticancer Agents : The compound's structural features suggest it could be developed into selective tumor imaging agents or therapeutic agents against specific cancers .
Research Findings and Case Studies
Several studies have documented the synthesis and evaluation of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
